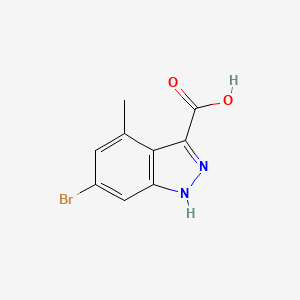

6-bromo-4-methyl-1H-indazole-3-carboxylic acid

描述

6-Bromo-4-methyl-1H-indazole-3-carboxylic acid (CAS: 885520-45-6) is a brominated indazole derivative with a carboxylic acid group at position 3 and a methyl substituent at position 4. Its molecular formula is C₉H₇BrN₂O₂, and it is commonly utilized in pharmaceutical and organic synthesis due to its reactive carboxyl group and halogenated aromatic system. The compound is synthesized via Suzuki-Miyaura coupling reactions, as evidenced by the use of methyl 6-bromo-1H-indazole-4-carboxylate as a precursor in related syntheses . Its structural features make it a versatile intermediate for drug discovery, particularly in kinase inhibitor development.

属性

IUPAC Name |

6-bromo-4-methyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-4-2-5(10)3-6-7(4)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDFMABGSSAREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=NN2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646227 | |

| Record name | 6-Bromo-4-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-45-6 | |

| Record name | 6-Bromo-4-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes

Cyclization Method

One common approach involves the cyclization of 2-bromo-4-methylbenzonitrile with hydrazine hydrate to form the indazole ring. This is followed by oxidation to introduce the carboxylic acid group.

Reaction Steps:

- Starting Material: 2-bromo-4-methylbenzonitrile.

- Reagent: Hydrazine hydrate.

- Reaction Conditions:

- Solvent: Ethanol or methanol.

- Temperature: 80–100 °C.

- Duration: 6–8 hours.

- Oxidation Step: The resulting intermediate is oxidized using potassium permanganate or chromium trioxide to yield the carboxylic acid group.

Key Observations:

- The reaction proceeds efficiently under controlled heating, and the use of ethanol as a solvent enhances solubility and yield.

- Oxidation must be carefully monitored to prevent overoxidation, which can degrade the product.

Bromination of Preformed Indazole

Another route involves synthesizing the indazole core first, followed by bromination and carboxylation.

Reaction Steps:

- Indazole Formation: React methylhydrazine with 4-methylbenzonitrile in a basic medium (e.g., sodium ethoxide).

- Bromination: Treat the indazole derivative with bromine or N-bromosuccinimide (NBS) in an inert solvent like chloroform.

- Carboxylation: Introduce the carboxylic acid group via oxidation or by using carbon dioxide under high pressure.

Key Observations:

- Bromination with NBS is preferred for regioselectivity at the 6th position.

- Carboxylation using CO₂ requires precise control of pressure and temperature.

Industrial Production

Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to enhance efficiency and yield.

Advantages:

- Precise control over reaction parameters such as temperature and residence time.

- Reduced byproduct formation due to uniform mixing and heating.

Optimization Strategies

Solvent Selection

The choice of solvent significantly impacts the reaction yield:

- Polar solvents like dimethylformamide (DMF) improve solubility and reaction rates.

- Nonpolar solvents like toluene are suitable for bromination steps to enhance selectivity.

Catalysts and Reagents

- Palladium catalysts are used for coupling reactions involving this compound.

- Oxidizing agents like potassium permanganate are effective but require careful handling due to their reactivity.

Data Table: Reaction Parameters

| Step | Starting Material | Reagent/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | 2-bromo-4-methylbenzonitrile | Hydrazine hydrate, ethanol | ~75 | Requires heating at 90 °C |

| Oxidation | Intermediate from above | Potassium permanganate | ~80 | Monitor for overoxidation |

| Bromination | Preformed indazole | NBS, chloroform | ~85 | High regioselectivity at position 6 |

| Carboxylation | Brominated derivative | CO₂, high pressure | ~70 | Requires specialized equipment |

Structural Confirmation

Analytical Techniques:

- NMR Spectroscopy: Confirms proton environments and functional groups.

- X-ray Crystallography: Verifies molecular geometry and bromine substitution at position 6.

- Mass Spectrometry (MS): Determines molecular weight (255.07 g/mol).

Notes on Purification

- Recrystallization from ethanol or methanol provides high-purity product.

- Chromatographic techniques (e.g., silica gel chromatography) are used for final purification in research settings.

化学反应分析

Types of Reactions

6-bromo-4-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Coupling: Palladium catalysts, boronic acids.

Major Products

Substitution: Various substituted indazole derivatives.

Oxidation: Indazole-3-carboxylic acid derivatives.

Reduction: Indazole-3-methanol derivatives.

科学研究应用

6-bromo-4-methyl-1H-indazole-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: Utilized in the development of organic semiconductors and other advanced materials.

作用机制

The mechanism of action of 6-bromo-4-methyl-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine atom and the carboxylic acid group can enhance its binding affinity and specificity towards molecular targets .

相似化合物的比较

Structural and Functional Group Variations

The table below highlights key structural analogs and their differentiating features:

Key Research Findings

Synthetic Utility : Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885272-94-6) is a critical intermediate in Suzuki couplings, enabling the introduction of aryl/heteroaryl groups at position 6 . The ester group enhances solubility in organic solvents compared to the carboxylic acid analog.

Electronic Effects: Substitution at position 4 significantly impacts electronic properties.

N-Methylation Effects : 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid introduces steric hindrance at the indazole nitrogen, which may reduce intermolecular hydrogen bonding and alter pharmacokinetic properties .

Biological Activity : Carboxylic acid derivatives (e.g., CAS: 660823-36-9) are often used as bioisosteres for phosphates or sulfonates in drug design, whereas ester derivatives (e.g., CAS: 885272-94-6) serve as prodrugs .

生物活性

6-Bromo-4-methyl-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.05 g/mol. The compound features a bromine atom at the 6th position, a methyl group at the 4th position, and a carboxylic acid group at the 3rd position of the indazole ring. These structural attributes contribute significantly to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and receptors involved in critical cellular pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases, which are vital for cellular signaling. This inhibition can lead to altered cell proliferation and apoptosis, making it a candidate for cancer therapeutics .

- Receptor Binding : Due to its structural similarity to other biologically active molecules, it may bind to various receptors, modulating their activity and influencing biological pathways.

Antitumor Activity

Recent studies have highlighted the potential of indazole derivatives, including this compound, in cancer treatment:

- Inhibition of Tumor Growth : Compounds with similar structures have demonstrated significant inhibitory effects on tumor growth in various cancer models. For instance, derivatives have shown IC50 values in the nanomolar range against specific cancer cell lines .

- Mechanisms Leading to Apoptosis : The compound may induce apoptosis in cancer cells through activation of signaling pathways that promote programmed cell death.

Anti-inflammatory and Antimicrobial Properties

Indazole derivatives are also noted for their anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Effects : Studies suggest that compounds within this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes .

- Antimicrobial Activity : There is evidence indicating that certain indazole derivatives exhibit antimicrobial properties against a range of pathogens, although specific data on this compound is limited.

Research Findings and Case Studies

A review of literature reveals various studies focusing on the synthesis and biological evaluation of indazole derivatives:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-4-methyl-1H-indazole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves bromination of indazole precursors using agents like N-bromosuccinimide (NBS) under controlled conditions. For example, fluorinated analogs are synthesized via sequential halogenation steps (e.g., bromination followed by fluorination using Selectfluor) . Oxidation of aldehyde intermediates (e.g., 6-bromo-5-fluoro-1H-indazole-3-carbaldehyde) using mild oxidizing agents like KMnO₄ or Jones reagent can yield the carboxylic acid derivative . Ethyl ester intermediates (e.g., 5-bromo-1H-indazole-3-carboxylic acid ethyl ester) are often hydrolyzed under acidic or basic conditions to obtain the final product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For instance, aromatic protons in the indazole ring appear between δ 7.5–8.5 ppm, while methyl groups resonate near δ 2.5 ppm .

- Infrared (IR) Spectroscopy : Carboxylic acid C=O stretches are observed at ~1700 cm⁻¹, and N-H stretches (indazole) at ~3200 cm⁻¹ .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions in analogous indazole-carboxylic acids) .

Q. How is this compound purified post-synthesis?

- Methodological Answer : Column chromatography using ethyl acetate/hexane gradients (e.g., 30–50% ethyl acetate) effectively separates the product from unreacted precursors and byproducts . Recrystallization from ethanol or methanol is also employed for high-purity yields (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

- Methodological Answer : Bromine at the 6-position enhances steric bulk and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets. Fluorine at adjacent positions (e.g., 5-fluoro analogs) increases metabolic stability and bioavailability . Comparisons with 4-chloro-6-methyl analogs reveal that bromine’s larger atomic radius enhances target affinity but may reduce solubility, necessitating formulation optimization .

Q. What is the hypothesized mechanism of action in anticancer applications?

- Methodological Answer : The compound inhibits kinases (e.g., JAK2, EGFR) by competitively binding to the ATP-binding site, as shown in molecular docking studies. For example, indazole-carboxylic acids disrupt phosphorylation cascades in cancer cell lines (IC₅₀ values: 0.5–5 µM) . Mechanistic validation involves Western blotting for phosphorylated kinase targets and apoptosis assays (e.g., Annexin V staining) .

Q. How can reaction yields be optimized during scale-up synthesis?

- Methodological Answer :

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions for halogenated intermediates .

- Temperature Control : Maintaining 0–5°C during bromination minimizes side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while dichloromethane improves halogenation efficiency .

Q. How to address contradictions in reported biological activity across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). For example, anti-inflammatory activity in RAW264.7 macrophages (IC₅₀: 10 µM) may differ from HEK293T cells due to TLR4 expression levels . Validate findings using orthogonal assays (e.g., ELISA for cytokine secretion and qPCR for gene expression) and standardized protocols (e.g., NIH/NCATS guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。